molecular formula C23H20N4O B11968531 4-methyl-N'-[(E)-1-(1-naphthyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

4-methyl-N'-[(E)-1-(1-naphthyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11968531
M. Wt: 368.4 g/mol
InChI Key: MGQXIUWKBSAPMA-LFVJCYFKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N’-[(E)-1-(1-naphthyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide with 1-naphthaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N’-[(E)-1-(1-naphthyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-methyl-N’-[(E)-1-(1-naphthyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N’-[(E)-1-(1-naphthyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N’-[(E)-1-(1-naphthyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with naphthyl and phenyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H20N4O

Molecular Weight

368.4 g/mol

IUPAC Name

4-methyl-N-[(E)-1-naphthalen-1-ylethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H20N4O/c1-15-21(18-10-4-3-5-11-18)25-26-22(15)23(28)27-24-16(2)19-14-8-12-17-9-6-7-13-20(17)19/h3-14H,1-2H3,(H,25,26)(H,27,28)/b24-16+

InChI Key

MGQXIUWKBSAPMA-LFVJCYFKSA-N

Isomeric SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C(\C)/C3=CC=CC4=CC=CC=C43

Canonical SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=C(C)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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